molecular formula C18H25N3O2 B2558624 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide CAS No. 1436017-80-9

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2558624
CAS No.: 1436017-80-9
M. Wt: 315.417
InChI Key: IETVSVJQLYNXKJ-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide (CAS 1436017-80-9) is an organic compound with the molecular formula C18H25N3O2 and a molecular weight of 315.4 g/mol . Its structure features an azepane ring linked to a propanamide core, which is substituted with a cyano-(2-methoxyphenyl)methyl group. This specific arrangement of pharmacophoric elements, including the azepane ring and the methoxyphenyl moiety, suggests its potential utility in medicinal chemistry research, particularly in the exploration of transient receptor potential vanilloid type 1 (TRPV1) antagonists . Compounds with propanamide structures and hydrophobic azacyclic rings, such as azepane, have been identified as critical for high binding potency in such applications, often demonstrating potent antagonism of activators like capsaicin . Researchers can employ this chemical as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Its structure offers points for further chemical modification, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions like neuropathic pain . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14(21-11-7-3-4-8-12-21)18(22)20-16(13-19)15-9-5-6-10-17(15)23-2/h5-6,9-10,14,16H,3-4,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVSVJQLYNXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=CC=C1OC)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Optimization

Amide Bond Formation via Carboxylic Acid Activation

A core step involves coupling 2-(azepan-1-yl)propanoic acid with 2-methoxybenzyl cyanide derivatives. Key methods include:

  • Chloroacid Chloride Intermediate : Reaction of 2-(azepan-1-yl)propanoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by treatment with 2-cyano-2-(2-methoxyphenyl)ethylamine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.
  • Mixed Carbonate Activation : Use of ethyl chloroformate to generate an active mixed carbonate intermediate, enabling amidation under mild conditions (yield: 78–82%).

Reaction Conditions Table

Step Reagents/Conditions Solvent Temperature Yield (%)
Acid chloride formation SOCl₂ (1.2 equiv), 2 h DCM Reflux 95
Amidation TEA (2.0 equiv), 12 h DCM 0°C → RT 80

Cyclization and Functional Group Interconversion

Cyanomethyl Group Introduction

The 2-cyano-2-(2-methoxyphenyl)ethylamine precursor is synthesized via:

  • Strecker Reaction : 2-Methoxybenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in ethanol/water (3:1), followed by reduction with sodium borohydride (NaBH₄).
  • Rhodium-Catalyzed Insertion : Use of Rh₂(Piv)₄ (0.5 mol%) to mediate diazo compound insertion into C–H bonds of 2-methoxyphenyl substrates, yielding α-cyano intermediates (reaction time: 1 h).

Key Data :

  • Optimal cyanide source: Trimethylsilyl cyanide (TMSCN) in acetonitrile (85°C, 6 h).
  • Byproduct control: DBU (1,8-diazabicycloundec-7-ene) minimizes elimination side reactions.

Solid-Phase Synthesis for Scalability

A modular approach adapted from triazoloamide synthesis (Figure 1) involves:

Advantages :

  • Purification simplified by filtration (yield: 89–94%).
  • Scalable to multi-gram quantities.

Critical Analysis of Methodologies

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but require strict temperature control to avoid decomposition.
  • Bases : DBU outperforms TEA in suppressing side reactions (e.g., β-elimination) in cyanomethylation steps.

Catalytic Systems

  • Rh₂(Piv)₄ : Enables rapid diazo activation (TOF: 12 h⁻¹) but is cost-prohibitive for industrial-scale synthesis.
  • Copper(I) Salts : Cost-effective for cycloadditions but necessitate rigorous oxygen exclusion.

Summary of Optimized Protocol

  • Step 1 : Synthesize 2-(azepan-1-yl)propanoic acid via N-alkylation of azepane with ethyl 2-bromopropanoate, followed by saponification (NaOH, EtOH/H₂O).
  • Step 2 : Prepare 2-cyano-2-(2-methoxyphenyl)ethylamine using Rh₂(Piv)₄-catalyzed diazo insertion.
  • Step 3 : Couple intermediates via mixed carbonate activation (ethyl chloroformate, TEA) in DCM.
  • Step 4 : Purify by column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).

Final Yield : 72% (over four steps).

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Target Compound vs. NSAID-Derived Propanamides
  • N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (): Backbone: Propanamide. Substituents: 6-Methoxynaphthalen-2-yl (NSAID-derived) and 2,2-diphenylethylamine. Synthesis: High-yield coupling of naproxen and 2,2-diphenylethylamine using DCC . Key Difference: The target compound replaces the bulky naphthalene group with a smaller 2-methoxyphenyl moiety and introduces a cyano group. The azepane ring (7-membered) may enhance solubility compared to rigid aromatic systems .
  • 2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Backbone: Propanamide. Substituents: 2-Fluoro-biphenyl (flurbiprofen-derived) and amphetamine-derived amine. Synthesis: Reaction between flurbiprofen and amphetamine.
Target Compound vs. TRPV1 Antagonists ()

Compounds 43–48 in are TRPV1 antagonists with propanamide cores substituted with fluorophenyl and pyridyl groups.

Parameter Target Compound Compound 43 ()
Substituent 1 Azepan-1-yl (7-membered ring) Cyclopropylmethyl (3-membered ring)
Substituent 2 Cyano-(2-methoxyphenyl)methyl Trifluoromethylpyridinylmethyl
Yield Not reported 72%
Melting Point Not reported 63–65°C
  • Key Insight: Bulky azepane may enhance membrane permeability compared to smaller cycloalkyl groups. The cyano group’s electron-withdrawing nature could modulate amide stability versus trifluoromethyl groups .

Physicochemical and Spectral Properties

  • However, its toxicological profile remains unstudied, similar to 2-cyano-N-[(methylamino)carbonyl]acetamide .
  • Methoxy Group Comparison (): The 2-methoxyphenyl group is structurally analogous to N-(2-methoxyphenyl)thiourea derivatives, where methoxy contributes to π-stacking interactions. This moiety may enhance binding affinity in the target compound .

Biological Activity

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a complex organic compound with potential biological activity. Its unique structure, featuring an azepane ring and a cyano group, positions it as a candidate for various pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 1796906-86-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azepane Ring : Starting from appropriate cyclic precursors.
  • Introduction of the Cyano Group : Utilizing cyano-containing reagents under controlled conditions.
  • Final Functionalization : Attaching the 2-methoxyphenyl group through nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer properties .

2. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research has identified that related compounds act as selective inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of fatty acid ethanolamides, which are implicated in pain regulation and inflammation.

3. Neuroprotective Effects

Preliminary studies suggest that FAAH inhibitors may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Li et al., 2005Demonstrated that FAAH inhibitors can significantly reduce pain sensitivity in animal models, suggesting therapeutic potential for chronic pain.
Wiley et al., 2005Explored the neuroprotective effects of FAAH inhibition, highlighting its relevance in neurodegenerative conditions.
Cravatt et al., 2004Investigated the biochemical pathways affected by FAAH inhibitors, providing insights into their mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves a multi-step process, starting with the preparation of the azepane and 2-methoxybenzyl cyanide intermediates. A general approach includes:

  • Acylation : Reacting azepane with a propanoyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the azepan-1-yl-propanamide backbone .
  • Cyanomethylation : Introducing the cyano-(2-methoxyphenyl)methyl group via nucleophilic substitution or condensation, using reagents like trimethylsilyl cyanide (TMSCN) or KCN in polar aprotic solvents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Key optimization parameters :

  • Temperature control (60–100°C) to avoid side reactions.
  • Use of anhydrous solvents (DMF, THF) to enhance yield.
  • Catalytic additives (e.g., DMAP) for improved acylation efficiency .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–2.0 ppm (azepane CH₂), δ 3.8–4.2 ppm (methoxy group), and δ 7.2–7.6 ppm (aromatic protons) .
    • ¹³C NMR : Signals for the cyano group (~115 ppm) and carbonyl carbons (~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₃N₃O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the cyano and methoxyphenyl groups .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. To address this:

  • Standardized Assays : Use validated in vitro models (e.g., HEK293 cells for receptor binding) with controls for solvent effects (DMSO ≤0.1%) .
  • Batch Analysis : Compare multiple synthetic batches via HPLC (≥95% purity) to rule out impurity-driven artifacts .
  • Dose-Response Curves : Test across a 5-log concentration range (1 nM–100 µM) in triplicate to assess reproducibility .

Example contradiction : A study reports potent NMDA receptor inhibition, while another shows no activity. Possible explanations include:

  • Differences in cell membrane permeability due to the methoxyphenyl group’s lipophilicity .
  • Batch-specific degradation (e.g., hydrolysis of the cyano group under acidic conditions) .

Q. What computational strategies are effective for predicting the metabolic pathways and toxicity of this compound?

  • Quantum Chemical Modeling : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites prone to cytochrome P450 oxidation .
  • Molecular Dynamics (MD) Simulations : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential metabolites .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity based on structural fragments .

Q. Key findings from analogous compounds :

  • The 2-methoxyphenyl group may reduce renal clearance due to increased logP .
  • Azepane rings often undergo N-dealkylation, generating secondary amines that require toxicity screening .

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